molecular formula C9H16O B1204370 5-Nonyn-3-ol CAS No. 53723-19-6

5-Nonyn-3-ol

Cat. No. B1204370
CAS RN: 53723-19-6
M. Wt: 140.22 g/mol
InChI Key: UWQZATMGBARJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nonyn-3-ol is an acetylenic compound that is 5-nonyne carrying a hydroxy substituent at position 3. It is a secondary alcohol and an acetylenic compound.

Scientific Research Applications

Oligonucleotide Synthesis and RNA Research

  • 5-Nonyn-3-ol has been studied in the context of oligonucleotide synthesis, particularly in the formation of oligomers from unblocked monomers in aqueous solutions. Research in this area is crucial for understanding the origins of life on Earth. In a study by Ferris and Ertem (1992), the condensation of 5'-phosphorimidazolide of adenosine with itself and with P1,P2-diadenosine-5',5'-pyrophosphate in water in the presence of montmorillonite clay led to the formation of oligomers up to ten nucleotides in length, predominantly forming 3',5'-linked bonds (Ferris & Ertem, 1992).

Organic Light-Emitting Diodes (OLEDs)

  • In the field of optoelectronics, 5-Nonyn-3-ol has been explored for its role in the properties of organic light-emitting diodes (OLEDs). A study by Li et al. (2009) examined the electronic structures, injection and transport properties, absorption, and phosphorescence mechanism of blue-emitting Ir(III) complexes used in OLEDs, demonstrating the potential of 5-Nonyn-3-ol in enhancing device efficiency and performance (Li et al., 2009).

Metabolic Engineering for Biofuel Production

  • The compound has also been implicated in metabolic engineering for biofuel production. George et al. (2015) conducted a study on the high-yield production of isoprenoid-based C5 alcohols in E. coli, which are potential biofuels. The study highlights the role of 5-Nonyn-3-ol in improving the yield and efficiency of biofuel production (George et al., 2015).

RNA Processing and Enzyme Mechanisms

  • Additionally, 5-Nonyn-3-ol has been used to study RNA molecules and enzyme mechanisms. Li et al. (2011) investigated oligonucleotides containing RNA dinucleotide phosphorothiolate linkages, which are crucial in understanding the enzymatic processing and modification of RNA. This research is important for defining molecular-level processes in living systems (Li et al., 2011).

properties

CAS RN

53723-19-6

Product Name

5-Nonyn-3-ol

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

non-5-yn-3-ol

InChI

InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-5,8H2,1-2H3

InChI Key

UWQZATMGBARJPE-UHFFFAOYSA-N

SMILES

CCCC#CCC(CC)O

Canonical SMILES

CCCC#CCC(CC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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